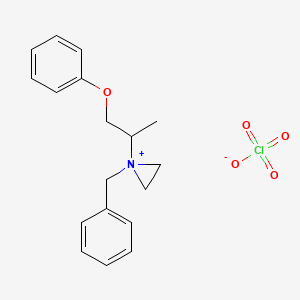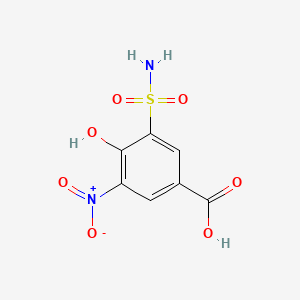
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is a chemical compound with the molecular formula C18H22NO·ClO4 and a molecular weight of 367.82 g/mol . It is known for its role as an intermediate in the synthesis of aziridinium ions and analogs, which function as α-adrenergic blockades. This compound is utilized in various research areas, including neurology, pain and inflammation, and neurotransmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate involves the reaction of phenoxyisopropylamine with benzyl chloride in the presence of a base to form the corresponding aziridinium ion. This intermediate is then treated with perchloric acid to yield the final product. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridinium ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate involves its interaction with α-adrenergic receptors. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in vasodilation and a decrease in blood pressure . The molecular targets include the α1 and α2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxybenzamine: Another α-adrenergic antagonist with similar applications in treating hypertension and anxiety.
Doxazosin: Used for managing hypertension and benign prostatic hyperplasia, it also targets α-adrenergic receptors.
Prazosin: An α1-adrenergic receptor antagonist used in the treatment of hypertension and PTSD.
Uniqueness
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is unique due to its specific structure, which allows it to form stable aziridinium ions. This stability makes it a valuable intermediate in organic synthesis and a potent α-adrenergic antagonist.
Eigenschaften
Molekularformel |
C18H22ClNO5 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
1-benzyl-1-(1-phenoxypropan-2-yl)aziridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H22NO.ClHO4/c1-16(15-20-18-10-6-3-7-11-18)19(12-13-19)14-17-8-4-2-5-9-17;2-1(3,4)5/h2-11,16H,12-15H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OJJDRMCGHYIRNB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(COC1=CC=CC=C1)[N+]2(CC2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)

![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)



![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)

![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)

